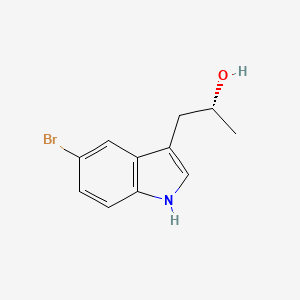

(R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO |

|---|---|

Molecular Weight |

254.12 g/mol |

IUPAC Name |

(2R)-1-(5-bromo-1H-indol-3-yl)propan-2-ol |

InChI |

InChI=1S/C11H12BrNO/c1-7(14)4-8-6-13-11-3-2-9(12)5-10(8)11/h2-3,5-7,13-14H,4H2,1H3/t7-/m1/s1 |

InChI Key |

KGYQXVCKOAUSHD-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=CNC2=C1C=C(C=C2)Br)O |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)Br)O |

Origin of Product |

United States |

The Significance of Chiral Brominated Indole Derivatives in Contemporary Organic Synthesis

Chiral brominated indole (B1671886) derivatives are of considerable importance in modern organic synthesis due to the unique combination of properties they offer. The presence of a bromine atom on the indole ring provides a handle for a variety of chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecular architectures. numberanalytics.comfiveable.me The regiospecificity of bromination on the indole nucleus can be controlled, allowing for targeted synthesis of specific isomers. acs.org

The chirality of these derivatives introduces a three-dimensional complexity that is crucial for their interaction with biological systems. patsnap.comnih.gov The stereoselective synthesis of such compounds is a key focus in medicinal chemistry, as different enantiomers of a molecule can exhibit vastly different biological activities. patsnap.comnih.gov The development of catalytic asymmetric methods has been instrumental in accessing enantiomerically pure indole derivatives. numberanalytics.comrsc.orgrsc.orgsciencedaily.com These methods often employ chiral catalysts to control the stereochemical outcome of a reaction. numberanalytics.comsciencedaily.com

The biological activities of brominated indoles are diverse, with examples found in pharmaceuticals and natural products. fiveable.me For instance, some brominated indole alkaloids have shown antimicrobial and anticancer properties. fiveable.menih.gov The bromine substituent can influence a molecule's binding affinity and selectivity for biological targets, such as receptors and enzymes. fiveable.me

The Indole Scaffold: a Privileged Structure in Chemical Research

The indole (B1671886) ring system is recognized as a "privileged structure" in medicinal chemistry, a term that describes a molecular framework that is able to bind to multiple biological targets. ijpsr.comijpsr.infoeurekaselect.comnih.gov This bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a common feature in a vast number of natural products and synthetic compounds with a wide array of biological activities. ijpsr.infoeurekaselect.comeurekaselect.combohrium.comnih.gov

The indole nucleus is present in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone auxin, highlighting its fundamental role in biology. ijpsr.infonih.govresearchgate.net Its unique ability to mimic peptide structures and bind reversibly to enzymes makes it a valuable scaffold for drug discovery. ijpsr.infonih.gov Consequently, numerous indole-containing drugs are commercially available for treating various conditions. eurekaselect.comnih.gov

The versatility of the indole scaffold stems from its chemical reactivity, which allows for modifications at multiple positions to create diverse libraries of compounds for screening against various diseases. mdpi.com Research continues to explore the potential of indole derivatives in areas such as cancer, viral infections, and inflammation. nih.govtandfonline.commdpi.com

The Propan 2 Ol Moiety and Its Stereochemical Complexity

The propan-2-ol group attached to the indole (B1671886) core introduces a chiral center, adding a layer of stereochemical complexity to the molecule. Propan-2-ol itself is an achiral molecule as it lacks a carbon atom bonded to four different groups. ncert.nic.inquora.com However, when substituted as in (R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol, the carbon bearing the hydroxyl group becomes a stereocenter.

The specific three-dimensional arrangement, or stereochemistry, of atoms around this chiral center is critical in determining how the molecule interacts with other chiral molecules, such as proteins and enzymes in the body. patsnap.comnih.gov The (R) designation in the compound's name specifies one of the two possible enantiomers. The other enantiomer would be designated as (S).

In drug design, the stereochemistry of a molecule is a crucial factor as different enantiomers can have different pharmacological effects. patsnap.comnih.gov One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. patsnap.com Therefore, the ability to synthesize stereochemically pure compounds is of paramount importance in medicinal chemistry. youtube.com The development of stereoselective synthesis methods allows chemists to produce a single, desired enantiomer of a chiral molecule. numberanalytics.comyoutube.com

The Current Research Landscape of Indole Propanol Architectures

Strategies for Asymmetric Construction of the Propan-2-ol Stereocenter

The key challenge in synthesizing (R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol lies in the creation of the chiral center at the second carbon of the propan-2-ol side chain with the desired (R)-configuration. Several advanced asymmetric synthesis methodologies can be employed to achieve this.

Chiral Catalysis Approaches

Chiral catalysis is a powerful tool for enantioselective synthesis, utilizing small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids (CPAs) have emerged as highly effective Brønsted acid catalysts for a wide range of enantioselective transformations. nih.gov In the context of synthesizing indole-containing chiral alcohols, CPAs can activate racemic indolyl alcohols to facilitate enantioselective reactions. nih.gov These catalysts can create a chiral environment that favors the formation of one enantiomer over the other. nih.govthieme-connect.de For the synthesis of the target molecule, a CPA could potentially be used to catalyze the asymmetric addition of a nucleophile to a suitable indole-3-carboxaldehyde (B46971) derivative or a related electrophile, leading to the formation of the desired (R)-propan-2-ol side chain.

Metal-Catalyzed Asymmetric Dearomatization of Indoles: This strategy involves the conversion of the planar, aromatic indole ring into a three-dimensional indoline (B122111) structure, creating stereocenters in the process. nih.govrsc.org Transition metal catalysts, in conjunction with chiral ligands, can mediate the asymmetric dearomatization of indoles. nih.govresearchgate.net For instance, an iridium-catalyzed intermolecular asymmetric dearomatization of substituted indoles with allylic alcohols has been shown to produce indoline derivatives with high enantioselectivity. scispace.com A palladium-catalyzed intermolecular asymmetric dearomatization of indoles has also been developed to construct 2,3-diarylated indolines. nih.gov While these methods focus on creating stereocenters at the C2 and C3 positions of the indole ring, modifications of this approach could potentially be adapted to introduce a chiral propan-2-ol side chain at the C3 position.

Stereoselective Reduction of Ketone Precursors

A common and effective method for producing chiral alcohols is the stereoselective reduction of a prochiral ketone.

In this approach, a precursor ketone, 1-(5-Bromo-1H-indol-3-yl)propan-2-one, would be synthesized first. This ketone is then reduced to the desired alcohol. The key to achieving the (R)-enantiomer is the use of a chiral reducing agent or a catalyst that directs the hydride delivery to one face of the carbonyl group.

| Precursor Ketone | Reduction Method | Product |

| 1-(5-Bromo-1H-indol-3-yl)propan-2-one | Chiral reducing agents (e.g., (R)-CBS reagent) or catalytic asymmetric hydrogenation | This compound |

The synthesis of similar 1-(indol-1-yl)propan-2-ones has been described in the literature as inhibitors of human cytosolic phospholipase A2α. nih.gov The reduction of such ketone precursors is a well-established transformation in organic synthesis.

Chiral Auxiliary-Mediated Synthetic Routes for Indole-Propanol Systems

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary could be attached to the indole nitrogen or to a functional group at the C3 position. This auxiliary would then control the stereochemical outcome of the reaction that forms the propan-2-ol side chain. For example, a chiral auxiliary could direct the diastereoselective addition of a methyl group to an aldehyde precursor. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched alcohol.

Biocatalytic or Enzymatic Resolution/Asymmetric Synthesis Methods

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild conditions.

Enzymatic Resolution: This method involves the selective reaction of one enantiomer in a racemic mixture of 1-(5-Bromo-1H-indol-3-yl)propan-2-ol, leaving the other enantiomer unreacted. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted (R)-enantiomer.

Asymmetric Synthesis: Enzymes can also be used to directly synthesize the desired enantiomer from a prochiral starting material. For instance, a ketoreductase enzyme could be employed for the asymmetric reduction of 1-(5-Bromo-1H-indol-3-yl)propan-2-one to this compound with high enantiomeric excess. Biocatalytic approaches have been successfully used for the synthesis of various indole derivatives. researchgate.net

Regioselective Bromination Methodologies for Indole Nucleus Precursors

The introduction of a bromine atom specifically at the C5 position of the indole ring is a crucial step in the synthesis of the target molecule.

Direct Bromination of Indole Derivatives at the C5 Position

Direct bromination of the indole ring can be challenging due to the high reactivity of the pyrrole (B145914) ring, which often leads to substitution at the C3 position. However, several methods have been developed to achieve regioselective bromination at the C5 position.

One approach involves the use of specific brominating agents and reaction conditions that favor C5 substitution. For example, the use of N-bromosuccinimide (NBS) in certain solvents can lead to preferential bromination at the C5 position. rsc.org Another strategy involves protecting the more reactive positions of the indole ring before carrying out the bromination. For instance, protecting the indole nitrogen and the C3 position can direct the electrophilic substitution to the C5 position.

A recently developed method for the C5-selective bromination of indolo[2,3-a]quinolizidine alkaloids utilizes pyridinium (B92312) tribromide (Br₃·PyH) and hydrochloric acid in methanol. nih.govresearchgate.net This method proceeds through an in situ-generated indoline intermediate and demonstrates excellent selectivity for C5 bromination under mild, metal-free conditions. nih.govresearchgate.net Such a strategy could be adapted for the bromination of an indole-3-propanol precursor.

The synthesis of 5-bromoindole (B119039) itself has been achieved through various methods, including the electrophilic bromination of indole. erowid.org One reported synthesis involves the protection of the indole as its sodium indoline-2-sulfonate derivative, followed by acetylation and subsequent bromination. erowid.orggoogle.com This multi-step process effectively directs the bromine to the desired C5 position.

| Bromination Method | Reagents | Key Features |

| Direct Bromination with NBS | N-Bromosuccinimide (NBS), DMF | Can provide C7 bromination, with C5,7-dibromination also possible with excess NBS. rsc.org |

| In Situ Indoline Formation | Pyridinium tribromide, HCl, MeOH | Mild, metal-free, and highly selective for C5 bromination. nih.govresearchgate.net |

| Protection-Bromination-Deprotection | 1. Protection (e.g., sulfonation, acetylation) 2. Bromination 3. Deprotection | Multi-step but effective for directing bromination to C5. erowid.orggoogle.com |

Directed Ortho-Metallation and Subsequent Bromination Strategies

Directed ortho-metallation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings, including the indole nucleus. organic-chemistry.orgwikipedia.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. organic-chemistry.orgwikipedia.org For the synthesis of 5-bromoindole derivatives, a common approach involves the protection of the indole nitrogen with a suitable DMG, followed by lithiation and subsequent quenching with an electrophilic bromine source.

While direct C5 bromination of an indole is often achievable, DoM strategies become particularly relevant when constructing polysubstituted indoles where direct bromination might lack selectivity. For instance, if other positions on the indole ring are sensitive to brominating agents, a DoM approach can offer superior control. A typical DMG for indoles is the N-pivaloyl group, which can direct lithiation to the C7 position. nih.gov However, for achieving C5 bromination through a DoM-like strategy, one would typically start with an indole already substituted at a position that directs metallation to C5.

A plausible, albeit less direct, DoM-type strategy for accessing a 5-bromoindole precursor could involve an initial DoM at a different position, followed by a series of transformations. For example, an N-protected indole could be subjected to DoM at C2, followed by silylation. A subsequent metallation could then be directed to another position, although directing to C5 specifically can be challenging and is highly dependent on the substituents present. nih.gov

The general principle of DoM involves the reaction of an arene bearing a DMG with an alkyllithium compound, leading to an ortho-metalated intermediate. organic-chemistry.org This intermediate can then react with various electrophiles. organic-chemistry.org For bromination, electrophilic bromine sources such as N-bromosuccinimide (NBS) or 1,2-dibromoethane (B42909) are commonly employed. researchgate.net

| Step | Reagent/Condition | Purpose |

| 1 | Protection of Indole Nitrogen (e.g., with Pivaloyl chloride) | To introduce a Directed Metalation Group (DMG) and protect the acidic N-H proton. |

| 2 | Organolithium Reagent (e.g., n-BuLi, s-BuLi) | To achieve regioselective deprotonation at the position ortho to the DMG. |

| 3 | Electrophilic Bromine Source (e.g., NBS, CBr4) | To introduce the bromine atom at the lithiated position. |

| 4 | Deprotection | To remove the DMG and yield the free indole. |

Table 1: General Steps in a Directed Ortho-Metallation and Bromination Strategy.

It is important to note that the direct application of DoM for the specific synthesis of 5-bromoindoles is less common than direct electrophilic bromination, which is often efficient. However, the principles of DoM are crucial in the broader context of synthesizing complex and highly substituted indoles where regioselectivity is a key challenge.

Multi-Step Convergent and Divergent Synthetic Pathways to this compound

The synthesis of a chiral molecule like this compound is well-suited to both convergent and divergent synthetic strategies, which aim to improve the efficiency of multi-step syntheses. scholarsresearchlibrary.com

Convergent Synthesis:

A convergent approach involves the independent synthesis of key fragments of the target molecule, which are then combined in the later stages. scholarsresearchlibrary.com For this compound, a convergent synthesis could involve the preparation of a 5-bromoindole nucleus and a chiral (R)-propan-2-ol side chain precursor separately.

One potential convergent route begins with the synthesis of 5-bromoindole. This can be achieved through various methods, including the Fischer indole synthesis from 4-bromophenylhydrazine or direct bromination of indole. Separately, a chiral source for the propan-2-ol side chain is prepared. A common strategy is the Friedel-Crafts acylation of 5-bromoindole with a chiral acylating agent, followed by reduction. For instance, acylation with (R)-N-[(phenylmethoxy)carbonyl]-2-pyrrolidinecarbonyl chloride, followed by reduction with a reducing agent like lithium aluminum hydride, can yield a chiral side chain. chemicalbook.com

| Fragment A | Fragment B | Coupling Method |

| 5-Bromoindole | (R)-propylene oxide or other chiral C3 synthon | Friedel-Crafts alkylation or acylation followed by reduction |

| 5-Bromo-3-lithioindole | Chiral epoxide | Nucleophilic opening of the epoxide |

Table 2: Potential Convergent Synthesis Strategies.

Divergent Synthesis:

A divergent strategy begins with a common intermediate that can be converted into a variety of structurally distinct products by altering the reaction conditions or reagents. nih.gov In the context of synthesizing this compound and its analogs, a divergent approach could start from a common 3-substituted indole intermediate.

For example, a 3-acetyl-5-bromoindole could serve as a key intermediate. Asymmetric reduction of the ketone would yield the desired (R)-enantiomer. Alternatively, this intermediate could be subjected to other transformations to generate a library of related compounds. The development of controllable and divergent synthetic methods is an active area of research, often relying on the careful selection of catalysts, ligands, and reaction conditions to steer the reaction towards a specific outcome. nih.gov

Recent advances have demonstrated the use of substrate control in divergent synthesis, where subtle modifications to the starting material can lead to different products. nih.gov This highlights the intricate relationship between substrate structure and reaction pathway.

Process Optimization and Scale-Up Considerations in Chiral Indole Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions to ensure safety, efficiency, and cost-effectiveness. asischem.com For the synthesis of chiral indoles like this compound, several factors must be considered.

Key Optimization Parameters:

Catalyst Selection and Loading: The choice of catalyst for asymmetric reactions is critical. Optimizing the catalyst loading is essential to minimize costs while maintaining high enantioselectivity and yield.

Solvent Effects: The solvent can significantly influence reaction rates, yields, and even the stereochemical outcome. A move towards greener and more sustainable solvents is also a key consideration in modern process chemistry.

Temperature and Pressure: These parameters are often optimized to maximize the reaction rate while minimizing the formation of byproducts. numberanalytics.com

Reagent Stoichiometry: Using the optimal ratio of reagents is crucial for maximizing yield and minimizing waste.

Work-up and Purification: Developing efficient and scalable purification methods, such as crystallization-induced asymmetric transformation or chromatography, is vital for obtaining the final product with high purity.

A recent publication on the scalable synthesis of Lunresertib, a selective PKMYT1 inhibitor, highlights some of these challenges. The process involved a novel chiral resolution of atropisomers and a one-pot hydration/demethylation sequence to improve efficiency and enable large-scale production. portonpharma.com Although this example does not directly involve the target molecule of this article, the principles of process optimization and scale-up are broadly applicable to the synthesis of complex chiral molecules. portonpharma.com

| Parameter | Consideration for Scale-Up | Example from Literature |

| Chiral Purity Enhancement | Developing scalable methods for chiral resolution or asymmetric synthesis. | Chiral resolution using (R)-CSA followed by recrystallization on a >100 kg scale for an intermediate in the synthesis of Lunresertib. portonpharma.com |

| Cost Reduction | Exploring alternative, less expensive starting materials and reagents; reducing the number of synthetic steps. | Investigating direct substitution versus palladium-catalyzed reactions to reduce manufacturing costs. portonpharma.com |

| Process Robustness | Ensuring the process is reproducible and provides consistent yield and quality. | Development of an efficient, robust, and scalable route for the synthesis of Lunresertib. portonpharma.com |

| Impurity Control | Identifying and controlling the formation of impurities through process optimization. | Reduction and control of impurity levels through a series of optimizations in the synthesis of RP-6306. portonpharma.com |

Table 3: Process Optimization and Scale-Up Considerations.

The development of robust and scalable synthetic routes is a continuous effort in the pharmaceutical industry, driven by the need to produce active pharmaceutical ingredients (APIs) in a cost-effective and environmentally responsible manner. asischem.comportonpharma.com

Transformations Involving the Chiral Secondary Alcohol Functionality

The secondary alcohol group is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Corresponding Ketones or Carboxylic Acids

The secondary alcohol in this compound can be oxidized to yield the corresponding ketone, 1-(5-Bromo-1H-indol-3-yl)propan-2-one. A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org Stronger oxidizing agents, such as those used in the Jones oxidation (chromium trioxide in sulfuric acid and acetone), are capable of oxidizing secondary alcohols to ketones. wikipedia.orgorganic-chemistry.orgnumberanalytics.commendelset.com The Jones reagent is prepared by dissolving chromium trioxide in aqueous sulfuric acid. wikipedia.org This acidic mixture is then added to an acetone (B3395972) solution of the alcohol. wikipedia.org The reaction is typically rapid and exothermic, with high yields. wikipedia.org However, due to the carcinogenic nature of Cr(VI) compounds, milder and more selective reagents are often preferred. wikipedia.org

Under specific conditions, primary alcohols can be oxidized to carboxylic acids. libretexts.orgchemguide.co.uk The Jones oxidation, for instance, can convert primary alcohols to carboxylic acids. wikipedia.orgnumberanalytics.com This proceeds through an aldehyde intermediate which is then further oxidized. wikipedia.orgchemistrysteps.com

Table 1: Oxidation Reactions of Alcohols

| Starting Material | Product | Reagent | Notes |

|---|---|---|---|

| Secondary Alcohol | Ketone | Jones Reagent | High yield, rapid reaction. wikipedia.org |

| Primary Alcohol | Carboxylic Acid | Jones Reagent | Proceeds via an aldehyde intermediate. wikipedia.orgchemistrysteps.com |

| Primary Alcohol | Aldehyde | PCC, PDC, DMP | Milder reagents to avoid over-oxidation. chemistrysteps.com |

Stereospecific Esterification and Etherification Reactions

The chiral center at the secondary alcohol allows for stereospecific esterification and etherification reactions, which are crucial for creating compounds with specific three-dimensional arrangements.

Esterification: Lipases are often used as catalysts for the enantioselective esterification of secondary alcohols. encyclopedia.pubmdpi.com This process, known as kinetic resolution, can selectively acylate one enantiomer of a racemic alcohol, leaving the other unreacted. organic-chemistry.org For instance, in the presence of an acyl donor, a lipase can preferentially catalyze the esterification of the (R)-enantiomer of a secondary alcohol. encyclopedia.pubmdpi.com

Etherification: The synthesis of chiral ethers from secondary alcohols can be achieved through methods like the Williamson ether synthesis, though this can be challenging with sterically hindered secondary alcohols. More advanced methods, such as gold(I)-catalyzed direct allylic etherification, have been developed to overcome these limitations, allowing for high levels of chirality transfer. nih.gov Another approach is the reductive etherification of alcohols, where an alcohol reacts with a carbonyl compound in the presence of a reducing agent. nih.gov Iron(III) triflate has been shown to be an effective catalyst for the direct etherification of alcohols, including the selective synthesis of unsymmetrical ethers from secondary and primary alcohols. acs.org

Nucleophilic Substitution Reactions at the Propanol (B110389) Carbon Bearing the Hydroxyl Group

Nucleophilic substitution at the carbon bearing the hydroxyl group typically requires the conversion of the hydroxyl group into a better leaving group. libretexts.orgkhanacademy.org This is because the hydroxide (B78521) ion (OH-) is a poor leaving group. libretexts.org

The reaction of a secondary alcohol with a hydrogen halide (HX) can proceed through an S(_N)1 or S(_N)2 mechanism. khanacademy.orgwikipedia.org For secondary alcohols, the reaction with HX often proceeds via an S(_N)1 mechanism, which involves the formation of a carbocation intermediate after the alcohol is protonated to form a good leaving group (H₂O). libretexts.orgmasterorganicchemistry.com The carbocation is then attacked by the halide nucleophile. libretexts.org It is important to note that carbocation rearrangements can occur in S(_N)1 reactions, potentially leading to a mixture of products. masterorganicchemistry.com

The use of reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) provides an alternative route for converting alcohols to alkyl halides, often with better control over stereochemistry. khanacademy.org

Reactions at the Bromo-Substituted Indole Ring System

The bromine atom on the indole ring serves as a versatile handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

The bromo-substituted indole core of this compound is well-suited for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Reaction: This reaction couples the bromoindole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org It is a highly versatile method for creating biaryl structures. nih.gov The Suzuki coupling of bromoindoles with various boronic acids has been extensively studied and is a reliable method for the synthesis of arylated indoles. rsc.orgresearchgate.netresearchgate.netias.ac.in For instance, 5-bromoindoles can be coupled with arylboronic acids using a palladium catalyst like Pd(dppf)Cl₂ and a base such as K₂CO₃. nih.gov

Sonogashira Reaction: This reaction involves the coupling of the bromoindole with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netresearchgate.netthieme-connect.comacs.orgacs.org This method is used to introduce alkynyl groups onto the indole ring. The Sonogashira coupling of 5-bromoindoles has been demonstrated to be an effective way to synthesize 5-alkynylindoles. researchgate.netthieme-connect.com

Heck Reaction: The Heck reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base. beilstein-journals.orgnih.govacs.orgorganic-chemistry.orgrsc.org This reaction is used to form a new carbon-carbon bond between the indole ring and the alkene. The Heck reaction has been successfully applied to bromoindoles to produce vinyl-substituted indoles. beilstein-journals.orgnih.gov Aqueous conditions have been developed for the Heck cross-coupling of bromo-indoles, highlighting the reaction's versatility. nih.gov

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Indoles

| Reaction | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| Suzuki | Boronic Acid/Ester | Pd Catalyst, Base | Arylated Indole |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Alkynylated Indole |

| Heck | Alkene | Pd Catalyst, Base | Alkenylated Indole |

Nucleophilic Aromatic Substitution (S(_N)Ar) on the Brominated Indole Core

Nucleophilic aromatic substitution (S(_N)Ar) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com For S(_N)Ar to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group. masterorganicchemistry.comnih.gov

In the case of 5-bromoindole, the indole ring itself is electron-rich, which generally disfavors S(_N)Ar reactions. However, under specific conditions or with highly activated nucleophiles, substitution might be possible. The presence of the bromine atom, while a good leaving group, is on an electron-rich system. Therefore, direct S(_N)Ar on the bromo-substituted indole core of this compound is generally not a favored reaction pathway unless the indole nitrogen is modified with a strong electron-withdrawing group or other activating features are introduced to the molecule. nih.govorganicchemistrytutor.com

Electrophilic Aromatic Substitution on the Indole Ring

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS). nih.gov The reaction typically proceeds through a two-step mechanism involving the initial attack of the aromatic ring on an electrophile, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com For the indole nucleus, the position of highest electron density and thus the most reactive site for electrophilic attack is the C3 position. nih.gov However, in the case of this compound, this position is already substituted.

With the C3 position blocked, electrophilic substitution is directed to other positions on the indole ring. The presence of the bromine atom at the C5 position and the alkyl substituent at C3 influences the regioselectivity of subsequent EAS reactions. Generally, in 3-substituted indoles, the next most favorable position for electrophilic attack is the C2 position, followed by positions on the benzene (B151609) portion of the ring (C4, C6, and C7). The bromine atom at C5 is a deactivating, ortho-, para-directing group. This, combined with the electronic effects of the pyrrole ring, suggests that further substitution would likely occur at the C4 or C6 positions.

Common electrophilic aromatic substitution reactions applicable to the 5-bromoindole core include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration using a mixture of nitric and sulfuric acids would be expected to introduce a nitro group, a versatile functional group for further transformations. lecturio.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the 5-Bromoindole Ring

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group (-NO₂) at C4 or C6 |

| Halogenation | Br₂, FeBr₃ | Introduction of a second bromine atom |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR) |

It is important to note that the conditions for these reactions would need to be carefully controlled to avoid side reactions, particularly those involving the hydroxyl group of the propan-2-ol side chain. Protection of the alcohol or the indole nitrogen may be necessary prior to performing electrophilic aromatic substitution.

Modifications and Protecting Group Chemistry of the Indole Nitrogen (N1)

The nitrogen atom of the indole ring (N1) possesses a lone pair of electrons and an acidic proton, making it a site for various chemical modifications. The N-H proton can be removed by a base to form an indolyl anion, which is a potent nucleophile. This allows for the introduction of a wide range of substituents at the N1 position through alkylation, acylation, or sulfonylation reactions.

In a multi-step synthesis, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions during transformations at other parts of the molecule. organic-chemistry.org A protecting group is a reversible derivative of a functional group that masks its reactivity. organic-chemistry.org The choice of protecting group is crucial and depends on its stability under the planned reaction conditions and the ease of its subsequent removal.

Common protecting groups for the indole nitrogen include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to a wide range of conditions but can be removed under acidic conditions.

Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): These are introduced using the corresponding sulfonyl chlorides and are generally robust, often requiring strong reducing agents or harsh basic conditions for removal.

Benzyl (B1604629) (Bn): Introduced using benzyl bromide or chloride, this group is stable to many reagents but can be removed by catalytic hydrogenation.

A study on the synthesis of novel (R)-5-bromo-3-(N-methylpyrrolidine-2-yl-methyl)-1H (substituted)-indole derivatives demonstrated the feasibility of electrophilic substitution at the N1 position of a similar 5-bromoindole core with various halides. iajps.com

Table 2: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Reagent for Introduction | Conditions for Removal |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) |

| Benzenesulfonyl (Bs) | Benzenesulfonyl chloride | Reductive cleavage (e.g., Mg/MeOH) or strong base |

| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride | Reductive cleavage or strong base |

| Benzyl (Bn) | Benzyl bromide (BnBr) | Catalytic hydrogenation (H₂, Pd/C) |

The selection of an appropriate protecting group strategy is essential for the successful synthesis of complex molecules derived from this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would enable the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the connectivity of the atoms and providing insights into the stereochemistry of the molecule.

The 1D NMR spectra, ¹H and ¹³C, provide the fundamental information regarding the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole ring protons, the propanol side chain protons, and the exchangeable protons of the N-H and O-H groups. The aromatic region would feature signals for the four protons on the indole core. Due to the bromine at position 5, the typical symmetry of the benzene ring portion is broken. H-4 would likely appear as a doublet, H-6 as a doublet of doublets, and H-7 as a doublet. rsc.org The proton at the C-2 position of the indole ring typically appears as a distinct singlet or a small triplet if coupled to the N-H proton. chemicalbook.com The propanol side chain would exhibit characteristic signals: a doublet for the C-1' methylene (B1212753) protons adjacent to the chiral center, a multiplet for the C-2' methine proton, and a doublet for the C-3' methyl protons. mdpi.com

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display 11 distinct signals corresponding to the 11 carbon atoms of the molecule. The chemical shifts would be influenced by the bromine atom and the hydroxyl group. The C-5 carbon, directly attached to the bromine, would show a signal at a characteristic chemical shift (around 114-115 ppm). rsc.org The carbons of the propanol side chain (C-1', C-2', C-3') would appear in the aliphatic region, with the C-2' carbon bearing the hydroxyl group resonating further downfield (around 65-70 ppm) compared to the other aliphatic carbons. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.10 | br s | - | N1-H |

| ~7.80 | d | ~1.8 | H-4 |

| ~7.25 | d | ~8.6 | H-7 |

| ~7.20 | dd | ~8.6, 1.8 | H-6 |

| ~7.10 | s | - | H-2 |

| ~4.15 | m | ~6.2 | H-2' |

| ~2.95 | dd | ~14.5, 4.5 | H-1'a |

| ~2.85 | dd | ~14.5, 7.5 | H-1'b |

| ~1.60 | br s | - | O-H |

| ~1.25 | d | ~6.2 | H-3' (CH₃) |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~135.0 | C-7a |

| ~129.8 | C-3a |

| ~125.0 | C-2 |

| ~124.5 | C-4 |

| ~121.5 | C-6 |

| ~114.5 | C-5 |

| ~112.8 | C-7 |

| ~112.0 | C-3 |

| ~68.5 | C-2' |

| ~35.0 | C-1' |

| ~23.0 | C-3' |

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei. nih.govnih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. Key correlations would be observed between H-6 and H-7, and H-6 and H-4 on the indole ring. In the side chain, strong correlations would be seen between the C-1' methylene protons and the C-2' methine proton, and between the C-2' methine proton and the C-3' methyl protons. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹J_CH). It would allow for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the ¹H signals of the side chain (H-1', H-2', H-3') to their respective ¹³C signals (C-1', C-2', C-3'). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). It is vital for connecting the different fragments of the molecule. For example, HMBC would show correlations from the C-1' protons to the indole carbons C-2, C-3, and C-3a, confirming the attachment of the propanol side chain to the C-3 position of the indole ring. Correlations from the aromatic protons (H-4, H-6, H-7) would confirm the structure of the 5-bromoindole core. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, providing information about the molecule's three-dimensional structure and relative stereochemistry. For this molecule, NOESY or ROESY could show spatial correlations between the C-2' methine proton and the C-1' methylene protons, helping to define the conformation of the side chain relative to the indole ring. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₂BrNO), the expected exact mass can be calculated. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in an approximate 1:1 ratio). scirp.org

Electron Impact (EI) or Electrospray Ionization (ESI) would be used to generate ions. The subsequent fragmentation pattern provides valuable structural information. Key fragmentation pathways for this molecule would likely include:

Benzylic cleavage: The most favorable fragmentation would be the cleavage of the C1'-C2' bond, leading to the formation of a stable 5-bromo-3-methylindole radical cation or a related resonance-stabilized cation at m/z 210/212. This is a characteristic fragmentation for 3-alkylindoles. scirp.orgnih.gov

Loss of water: Dehydration from the molecular ion (loss of H₂O, 18 Da) is a common fragmentation for alcohols.

Cleavage of the side chain: Loss of a propyl or propenyl fragment could also be observed.

Indole ring fragmentation: Further fragmentation of the indole nucleus, such as the loss of HCN, is also possible. scirp.org

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z | Identity |

| [C₁₁H₁₂⁷⁹BrNO + H]⁺ | 269.0178 | Molecular Ion + H |

| [C₁₁H₁₂⁸¹BrNO + H]⁺ | 271.0158 | Molecular Ion + H (Isotope) |

| [C₉H₇⁷⁹BrN]⁺ | 210.9811 | [M - C₂H₅O]⁺ |

| [C₉H₇⁸¹BrN]⁺ | 212.9790 | [M - C₂H₅O]⁺ (Isotope) |

| [C₁₁H₁₀⁷⁹BrN]⁺ | 251.0073 | [M - H₂O]⁺ |

Chiroptical Spectroscopy for Absolute Configuration Determination

Since the molecule contains a single stereocenter at the C-2' position, chiroptical techniques are essential for confirming its absolute (R)-configuration.

Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. wikipedia.orglibretexts.org The specific rotation, [α]D, is a characteristic physical constant for a chiral molecule under defined conditions (e.g., temperature, solvent, and wavelength of light, typically the sodium D-line at 589 nm). uitm.edu.my For this compound, a non-zero value for the specific rotation would be expected. Its enantiomer, (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol, would exhibit a specific rotation of the same magnitude but with the opposite sign. libretexts.org

While the sign (+ or -) of the rotation cannot be predicted from the (R/S) designation alone, it can be determined experimentally. purdue.edu Comparison with the optical rotation of structurally similar compounds of known absolute configuration can sometimes provide correlative evidence for the assignment. Without experimental data, the value remains to be determined.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. researchgate.net It measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting ECD spectrum is unique to a specific enantiomer, with its mirror image being identical to the spectrum of the opposing enantiomer. mdpi.com

The ECD spectrum of this compound would be dominated by electronic transitions within the 5-bromoindole chromophore. The indole nucleus has characteristic electronic transitions (typically labeled ¹Lₐ and ¹Lₑ) in the UV region (200-300 nm) that become chiroptically active due to the influence of the chiral propanol side chain. nih.gov

To definitively assign the absolute configuration, the experimental ECD spectrum would be compared to a theoretically predicted spectrum generated using computational methods, such as Time-Dependent Density Functional Theory (TD-DFT). uitm.edu.my By calculating the theoretical ECD spectra for both the (R) and (S) enantiomers and matching the experimental spectrum to one of them, the absolute configuration can be assigned with high confidence. The excellent agreement between the sign and shape of the experimental Cotton effects and the calculated spectrum for the (R)-isomer would confirm the absolute stereochemistry at the C-2' position. mdpi.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. wikipedia.orgbruker.com It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This differential absorption provides a unique spectral fingerprint that is highly sensitive to the three-dimensional arrangement of atoms and functional groups. wikipedia.org For a definitive stereochemical assignment, the experimental VCD spectrum is typically compared with the theoretical spectrum calculated for a known configuration using quantum chemical methods. wikipedia.org

No experimental or theoretical VCD data for this compound are currently available in the scientific literature.

X-ray Crystallography for Solid-State Structural and Stereochemical Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid, including the absolute stereochemistry of chiral centers. libretexts.orgthepharmajournal.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of electron density can be generated, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision. libretexts.org This technique provides unambiguous proof of the molecular structure and stereoconfiguration.

A search of crystallographic databases and the chemical literature did not yield any published single-crystal X-ray diffraction data for this compound. While crystal structures for some related bromo-indole derivatives have been reported, this information cannot be directly extrapolated to confirm the specific solid-state structure and stereochemistry of the title compound. researchgate.neteurjchem.com

Computational Chemistry Studies on R 1 5 Bromo 1h Indol 3 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations for Geometric Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, providing a balance between accuracy and computational cost for studying medium to large-sized molecules. For (R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms (geometric optimization) and to analyze its electronic properties.

Geometric Optimization: The process begins by constructing an initial guess of the molecule's geometry. This structure is then optimized using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation on the potential energy surface. The optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic characteristics.

Electronic Structure Analysis: Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these frontier orbitals reveals the most probable sites for electrophilic and nucleophilic attack. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to intermolecular interactions.

Table 1: Selected Optimized Geometrical and Electronic Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C3-C1' | 1.512 |

| C2'-O | 1.425 |

| C5-Br | 1.908 |

| N1-H | 1.011 |

| **Bond Angles (°) ** | |

| C2-C3-C1' | 128.5 |

| C1'-C2'-O | 109.8 |

| C4-C5-Br | 120.3 |

| Electronic Properties | |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap | 5.36 eV |

| Dipole Moment | 2.87 D |

Reaction Mechanism Studies and Transition State Analysis in Asymmetric Synthesis of the Compound

Asymmetric synthesis is crucial for producing enantiomerically pure compounds like this compound, which is vital in fields like pharmaceuticals. wikipedia.org Computational chemistry plays a key role in understanding the mechanisms of these reactions and predicting their stereochemical outcomes. york.ac.uk

A common route to synthesize this compound is the asymmetric reduction of the corresponding ketone, 1-(5-bromo-1H-indol-3-yl)propan-2-one, using a chiral catalyst, such as a Corey-Bakshi-Shibata (CBS) catalyst. uvic.ca Computational studies can model this reaction to elucidate the origin of the enantioselectivity.

Reaction Mechanism and Transition State Analysis: The reaction involves the transfer of a hydride from a borane reagent to the carbonyl carbon of the ketone, mediated by the chiral catalyst. DFT calculations can map out the potential energy surface for this reaction, identifying the key transition states (TS) leading to the (R) and (S) products. The enantiomeric excess (e.e.) of a reaction is determined by the difference in the activation energies (ΔG‡) of the diastereomeric transition states. uvic.ca The transition state that leads to the major enantiomer will have a lower activation energy. wikipedia.org By analyzing the geometries of these transition states, researchers can identify the specific non-covalent interactions (e.g., steric hindrance, hydrogen bonding) that stabilize one transition state over the other, thereby controlling the stereochemical outcome.

Table 2: Calculated Activation Energies for the Asymmetric Reduction of 1-(5-Bromo-1H-indol-3-yl)propan-2-one

| Transition State | Relative Free Energy (ΔG‡) (kcal/mol) | Predicted Major Product |

|---|---|---|

| TS-(R) | 12.5 | This compound |

| TS-(S) | 14.8 | (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol |

| ΔΔG‡ (TS-S - TS-R) | 2.3 |

The calculated energy difference of 2.3 kcal/mol strongly favors the formation of the (R)-enantiomer, consistent with high enantioselectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, ECD Spectra) for Validation and Assignment

Computational methods are increasingly used to predict spectroscopic data, which aids in the structural elucidation and absolute configuration assignment of newly synthesized molecules.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a valuable tool for chemists. modgraph.co.uknih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, coupled with DFT, it is possible to calculate the ¹H and ¹³C NMR chemical shifts of a molecule. liverpool.ac.uk These predicted shifts, when compared with experimental data, can confirm the proposed structure. For complex molecules, computational data can help assign specific signals to the correct atoms.

Electronic Circular Dichroism (ECD) Spectra: ECD spectroscopy is a primary technique for determining the absolute configuration of chiral molecules. researchgate.net The experimental ECD spectrum is a unique fingerprint of a molecule's stereochemistry. Time-dependent DFT (TD-DFT) calculations can simulate the ECD spectrum by computing the rotatory strengths of electronic transitions. dtu.dknih.gov By comparing the computationally predicted spectrum with the experimental one, the absolute configuration can be confidently assigned. A positive Cotton effect at a specific wavelength in the experimental spectrum should correspond to a positive band in the calculated spectrum for the correct enantiomer. nih.gov

Table 3: Predicted vs. Hypothetical Experimental ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift | Experimental ¹H Shift | Predicted ¹³C Shift | Experimental ¹³C Shift |

|---|---|---|---|---|

| H2 | 7.25 | 7.23 | 123.8 | 124.1 |

| H4 | 7.80 | 7.78 | 124.5 | 124.8 |

| H6 | 7.15 | 7.12 | 121.3 | 121.5 |

| H7 | 7.55 | 7.53 | 112.9 | 113.2 |

| H1' (diastereotopic) | 2.95, 2.85 | 2.93, 2.83 | 35.2 | 35.5 |

| H2' | 4.10 | 4.08 | 68.9 | 69.2 |

| H3' | 1.25 | 1.23 | 23.5 | 23.7 |

Conformational Analysis and Molecular Dynamics Simulations of the Chiral Molecule

The biological activity and physical properties of a flexible molecule like this compound are often dependent on its conformational preferences.

Conformational Analysis: The molecule possesses rotational freedom primarily around the C3-C1' and C1'-C2' bonds of the propan-2-ol side chain. A systematic conformational search can be performed using molecular mechanics or quantum chemical methods to identify all stable low-energy conformers. nih.gov The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution. This analysis can reveal the most likely shapes the molecule will adopt in solution.

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. mdpi.commdpi.com In an MD simulation, the molecule is placed in a simulated environment, typically a box of solvent molecules like water or DMSO, and the system's evolution is tracked by solving Newton's equations of motion. nih.gov These simulations, which can span from nanoseconds to microseconds, provide valuable information on conformational flexibility, solvent interactions, and the time-averaged properties of the molecule, giving a more realistic picture of its behavior in a liquid phase. nih.gov

Table 4: Relative Energies of Major Conformers of this compound from Conformational Analysis

| Conformer | Dihedral Angle (C2-C3-C1'-C2') | Relative Energy (kcal/mol) | Boltzmann Population (%) |

|---|---|---|---|

| 1 | ~85° | 0.00 | 55.8 |

| 2 | ~-85° | 0.25 | 32.1 |

| 3 | ~180° | 1.10 | 12.1 |

Quantum Chemical Investigations of Chiral Recognition and Intermolecular Interactions

Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many biological processes and separation techniques like chiral chromatography. Quantum chemical calculations can be used to investigate the non-covalent interactions that govern this phenomenon at the atomic level.

To study the chiral recognition of this compound, one can model its interaction with a known chiral selector, such as a cyclodextrin derivative or a chiral stationary phase. By calculating the interaction energies for both the (R) and (S) enantiomers with the chiral selector, it is possible to predict which enantiomer will bind more strongly.

The analysis of these interactions often involves breaking down the total interaction energy into its components: electrostatic, van der Waals, and hydrogen bonding. This detailed analysis reveals the specific forces responsible for the differential binding and provides a rational basis for the design of new chiral selectors or understanding receptor-ligand interactions.

Table 5: Calculated Interaction Energies of (R)- and (S)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol with a Hypothetical Chiral Selector

| Enantiomer Complex | Interaction Energy (kcal/mol) | Key Interacting Groups |

|---|---|---|

| Selector-(R)-enantiomer | -9.8 | Hydrogen bond from propanol (B110389) -OH; π-stacking with indole (B1671886) ring |

| Selector-(S)-enantiomer | -8.1 | Weaker hydrogen bond; Steric clash with bromo-substituent |

| ΔE (R - S) | -1.7 |

The more negative interaction energy for the (R)-enantiomer indicates a more stable complex, which is the basis for chiral recognition.

Information regarding the synthetic applications of this compound is not available in the searched scientific literature.

Extensive searches of publicly available scientific databases and literature have yielded no specific examples of the chemical compound this compound being utilized as a chiral building block in the synthesis of complex molecules as per the requested outline. The performed searches aimed to find detailed research findings on its strategic incorporation into chiral natural products, its application as a stereodefined precursor, and its elaboration into novel polycyclic or heterocyclic architectures.

The search results did not provide any concrete synthetic schemes, data tables, or detailed research findings directly related to the use of this compound for the specified purposes. While general methods for the synthesis of indole derivatives and the principles of chiral pool synthesis are well-documented, the specific application of this particular compound in complex synthesis is not described in the accessed resources.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline due to the absence of relevant primary or secondary literature.

Future Perspectives and Research Challenges for Chiral Brominated Indole Propanol Derivatives

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Key Research Thrusts:

Multicomponent Reactions (MCRs): Investigating one-pot, multicomponent reactions to construct the indole (B1671886) core and introduce the chiral side chain simultaneously. rug.nlrug.nl MCRs inherently increase atom economy by incorporating most or all atoms from the starting materials into the final product. rug.nl

Green Solvents and Catalysts: Shifting away from hazardous organic solvents towards greener alternatives like water or bio-renewable solvents. researchgate.net The use of metal-free catalysts or highly efficient, recyclable metal catalysts is also crucial. rug.nl

Waste Reduction: Designing synthetic pathways that minimize the formation of byproducts and avoid the use of stoichiometric reagents, a key principle of green chemistry. rug.nl

A recent innovative two-step synthesis of indole-2-carboxamides highlights a sustainable approach, utilizing an Ugi four-component reaction followed by an acid-catalyzed cyclization in ethanol, avoiding the need for a metal catalyst. rug.nl Another study presents a reagentless, 100% atom-economical method for the iodosulfenylation of alkynes, demonstrating the potential for highly efficient and sustainable synthetic strategies. rsc.org

Exploration of New Catalytic Systems for Enhanced Enantioselectivity and Efficiency

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, achieving high enantioselectivity in the synthesis of (R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol and its derivatives is paramount. eurekaselect.com

Future research in this area should focus on:

Novel Chiral Catalysts: Designing and synthesizing new chiral catalysts, including both organocatalysts and metal-based catalysts, to improve enantiomeric excess (ee) and catalytic turnover numbers. acs.orgthieme-connect.com Chiral phosphoric acids, for instance, have shown promise in the enantioselective synthesis of various indole derivatives. nih.govsciencedaily.com

Asymmetric Hydrogenation: Developing more efficient and selective catalysts for the asymmetric reduction of a ketone precursor to the desired (R)-alcohol. Brønsted acid-catalyzed transfer hydrogenation using a Hantzsch dihydropyridine (B1217469) has emerged as a metal-free alternative for producing optically active indolines with high enantioselectivity. organic-chemistry.org

Enzyme-Catalyzed Reactions: Exploring the use of enzymes as biocatalysts for the stereoselective synthesis of the chiral propanol (B110389) side chain, offering high selectivity under mild reaction conditions.

Recent advancements include the development of new air-stable ferrocenyl P/S ligands for palladium-catalyzed asymmetric allylic alkylation of indoles, achieving high enantioselectivities of up to 96% ee. acs.org

Advancements in Stereochemical Analysis and Chiral Purity Determination Techniques

Accurate determination of the stereochemical configuration and enantiomeric purity is critical for the development of chiral compounds. As synthetic methods become more sophisticated, the analytical techniques used to characterize the products must also evolve.

Areas for advancement include:

High-Performance Liquid Chromatography (HPLC): Developing new chiral stationary phases for HPLC to achieve better separation of enantiomers of brominated indole derivatives.

Spectroscopic and Spectrometric Methods: Enhancing the application of techniques like Vibrational Circular Dichroism (VCD) and tandem mass spectrometry for the rapid and unambiguous assignment of absolute configuration.

In-line Analysis: Integrating analytical techniques directly with synthetic processes, such as flow chemistry, for real-time monitoring of enantioselectivity. researchgate.net

Studies on chiral indoles have previously utilized chromatography on microcrystalline triacetylcellulose (B593227) for the preparative separation of enantiomers, highlighting the importance of chromatographic techniques in this field. researchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and process control. researchgate.netnih.gov The integration of flow chemistry and automated synthesis platforms presents a significant opportunity for the efficient and reproducible production of chiral brominated indole propanol derivatives.

Future research directions in this domain are:

Continuous Flow Synthesis: Developing end-to-end continuous flow processes for the multi-step synthesis of the target compounds, minimizing manual handling and intermediate purification steps. acs.orguc.pt

Automated Optimization: Utilizing automated platforms to rapidly screen reaction conditions and catalysts to identify optimal parameters for yield and enantioselectivity.

In-line Purification and Analysis: Integrating purification and analytical modules within the flow system to enable a seamless "synthesis-to-analysis" workflow. researchgate.net

The pharmaceutical industry is increasingly showing interest in continuous flow manufacturing for highly functionalized and chiral compounds, indicating a clear trend towards the adoption of this technology. acs.orgmdpi.com

Interdisciplinary Research with Materials Science and Advanced Functional Molecules

The unique photophysical and electronic properties of indole-based compounds suggest their potential application in materials science. Interdisciplinary research will be key to unlocking new functionalities for chiral brominated indole propanol derivatives.

Potential areas of exploration include:

Organic Electronics: Investigating the use of these compounds as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Chiral Sensors: Developing chiral sensors based on these derivatives for the enantioselective recognition of other molecules.

Functional Polymers: Incorporating the chiral brominated indole moiety into polymer backbones to create materials with unique optical or electronic properties.

The inherent chirality and the presence of a heavy bromine atom could lead to interesting chiroptical properties and applications in areas like circularly polarized luminescence.

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (R)-1-(5-Bromo-1H-indol-3-yl)propan-2-ol with high enantiomeric purity?

- Methodological Answer : Enantiomeric purity can be achieved via chiral resolution techniques such as enzymatic kinetic resolution or asymmetric catalysis. For example, stereoselective synthesis of indole derivatives often employs chiral auxiliaries or transition metal catalysts (e.g., Ru or Rh complexes). Post-synthesis, chiral HPLC or polarimetry should confirm purity. Evidence from similar indole-propanol derivatives highlights the importance of reaction temperature control (< 0°C) and inert atmospheres to prevent racemization .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Key signals include the indole NH proton (~10–12 ppm), bromine-induced deshielding of adjacent protons, and the propan-2-ol methyl group splitting pattern.

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (e.g., [M+H]+ at m/z 268.0 for C11H12BrNO).

- IR Spectroscopy : Stretching vibrations for -OH (~3200–3500 cm⁻¹) and indole C=C (~1600 cm⁻¹) are diagnostic.

Cross-referencing with published data for analogous compounds ensures accuracy .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported synthetic yields of this compound?

- Methodological Answer : Systematic optimization of reaction parameters (e.g., solvent polarity, catalyst loading, and temperature) is critical. For example, notes that refluxing in ethanol with hydrazine hydrate and KOH improved yields in similar indole derivatives. A fractional factorial design can identify dominant variables, while TLC monitoring ensures reaction completion. Contradictions may arise from differences in purification methods (e.g., column chromatography vs. crystallization), which should be standardized .

Q. How can X-ray crystallography determine the absolute configuration of this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Employ SHELXL for structure solution and refinement. The Flack parameter should confirm the (R)-configuration.

- Puckering Analysis : Apply Cremer-Pople parameters to assess indole ring non-planarity, which influences stereoelectronic properties .

Example: A similar bromo-indole compound ( ) showed an R-factor of 0.038, validating this approach.

Q. What computational methods are suitable for modeling the compound’s interactions with biological targets (e.g., CYP51 in antifungal studies)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinities. Focus on hydrogen bonding between the propan-2-ol group and heme iron in CYP51.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (e.g., GROMACS) to assess conformational flexibility.

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical calculations can elucidate electron transfer mechanisms.

demonstrates this approach for antifungal indole-propan-2-ol analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.